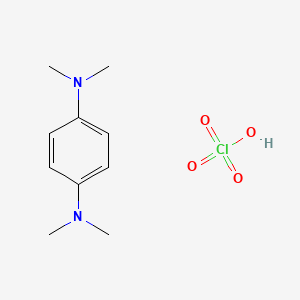![molecular formula C6H6O B14725790 2-Oxabicyclo[3.2.0]hepta-3,6-diene CAS No. 13920-54-2](/img/structure/B14725790.png)
2-Oxabicyclo[3.2.0]hepta-3,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxabicyclo[320]hepta-3,6-diene is an organic compound with the molecular formula C6H6O It is a bicyclic ether, characterized by a unique structure that includes a seven-membered ring with an oxygen atom and two double bonds
準備方法
Synthetic Routes and Reaction Conditions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-oxabicyclo[3.2.0]hepta-1,4,6-triene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[32
化学反応の分析
Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.
Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated bicyclic ethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .
類似化合物との比較
Bicyclo[3.2.0]hept-6-ene: Similar in structure but lacks the oxygen atom.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Contains additional functional groups, making it more reactive in certain conditions.
Uniqueness: 2-Oxabicyclo[32
特性
CAS番号 |
13920-54-2 |
|---|---|
分子式 |
C6H6O |
分子量 |
94.11 g/mol |
IUPAC名 |
2-oxabicyclo[3.2.0]hepta-3,6-diene |
InChI |
InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H |
InChIキー |
QYLMHRXTFJNXPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C1C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


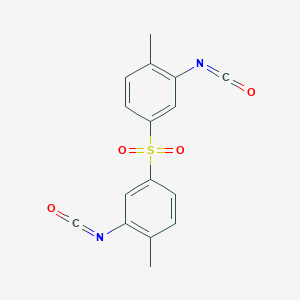

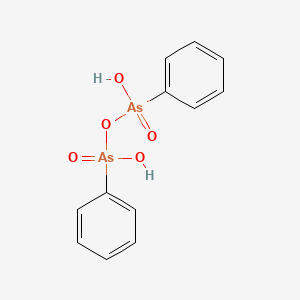
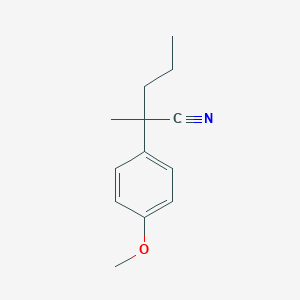
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)

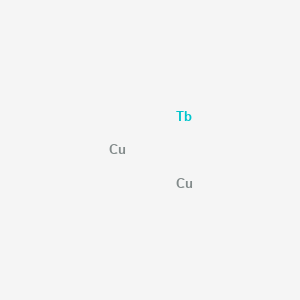
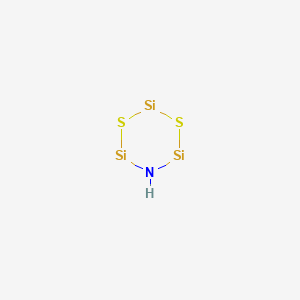

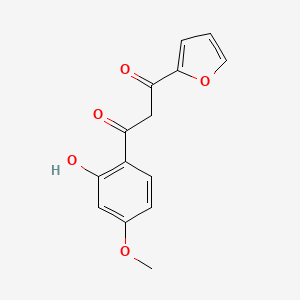
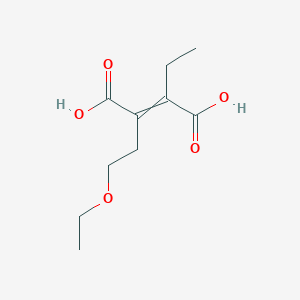
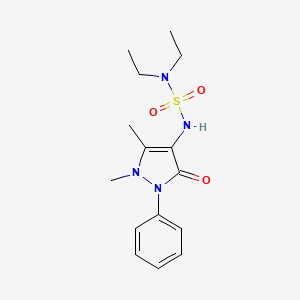
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
